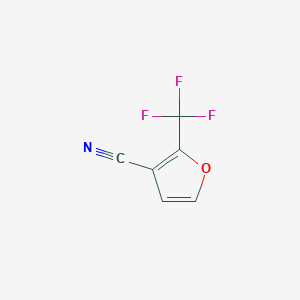
2-(Trifluoromethyl)furan-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)furan-3-carbonitrile is an organic compound with the molecular formula C6H2F3NO. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which also bears a carbonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)furan-3-carbonitrile typically involves the introduction of a trifluoromethyl group to a furan ring. One common method is the radical trifluoromethylation of furan derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)furan-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)furan-3-carbonitrile largely depends on its specific application. In biological systems, its trifluoromethyl group can enhance the lipophilicity of molecules, improving their ability to cross cell membranes. This property is particularly useful in drug design, where it can increase the bioavailability of pharmaceutical compounds .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyridine-3-carbonitrile: Similar in structure but with a pyridine ring instead of a furan ring.
5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile: Similar but with an additional methyl group on the furan ring.
Uniqueness: 2-(Trifluoromethyl)furan-3-carbonitrile is unique due to the combination of its trifluoromethyl and carbonitrile groups on a furan ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H2F3NO |
|---|---|
Poids moléculaire |
161.08 g/mol |
Nom IUPAC |
2-(trifluoromethyl)furan-3-carbonitrile |
InChI |
InChI=1S/C6H2F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H |
Clé InChI |
MPHGGFPJSYHTLX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



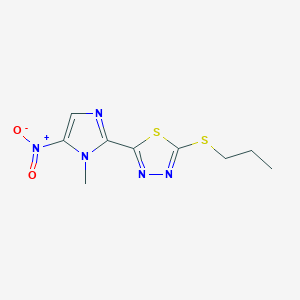
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
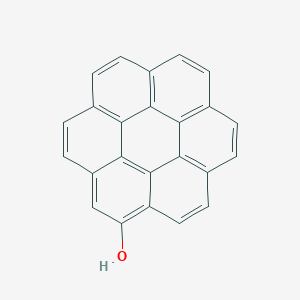
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
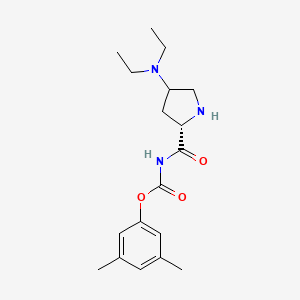
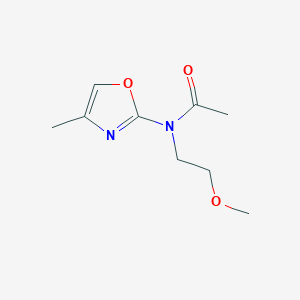
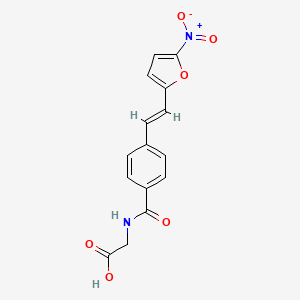
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
